

N-Desmethyl Enzalutamide-d6: A Technical Overview for Researchers

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Compound of Interest

Compound Name: N-Desmethyl Enzalutamide-d6

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For researchers, scientists, and professionals in drug development, **N-Desmethyl Enzalutamide-d6** serves as a critical tool in the pharmacokinetic and metabolic profiling of Enzalutamide, a potent androgen receptor inhibitor. This deuterated analog of Enzalutamide's primary active metabolite, N-Desmethyl Enzalutamide, is instrumental as an internal standard in bioanalytical studies, ensuring accuracy and precision in quantifying Enzalutamide and its metabolites in biological matrices.

This technical guide provides an in-depth look at the core physicochemical properties of **N-Desmethyl Enzalutamide-d6**, detailed experimental protocols for its application, and visualizations of its metabolic pathway and analytical workflow.

Core Physicochemical Data

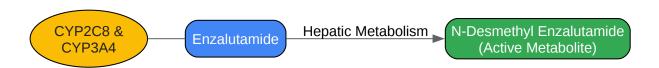
The fundamental properties of **N-Desmethyl Enzalutamide-d6** are summarized below, providing a clear reference for its use in experimental settings.



Identifier	Value	Source(s)
CAS Number	2748567-63-5	[1][2]
Molecular Formula	C20H8D6F4N4O2S	[1][3][4][5][6]
Molecular Weight	456.45 g/mol	[1][3][4][6]
Synonyms	4-(3-(4-Cyano-3- (trifluoromethyl)phenyl)-5,5- bis(methyl-d3)-4-oxo-2- thioxoimidazolidin-1-yl)-2- fluorobenzamide, N-desmethyl MDV 3100-d6	[1][3][4]
Parent Drug	Enzalutamide	[4][5]

Metabolic Pathway of Enzalutamide

Enzalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 playing a key role in the formation of its active metabolite, N-Desmethyl Enzalutamide.[7][8] This metabolic activation is a crucial aspect of Enzalutamide's overall pharmacological profile.



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Metabolic conversion of Enzalutamide.

Experimental Protocol: Bioanalytical Quantification of Enzalutamide and N-Desmethyl Enzalutamide in Human Plasma

The following protocol outlines a validated bioanalytical method for the simultaneous quantification of Enzalutamide and its active metabolite, N-Desmethyl Enzalutamide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] **N-Desmethyl**



Enzalutamide-d6 is an ideal internal standard for this assay, though the cited study utilized D6-Enzalutamide.

- 1. Sample Preparation:
- Protein Precipitation: To a 50 μ L aliquot of human plasma, add 150 μ L of acetonitrile containing the internal standard (e.g., D6-Enzalutamide).
- Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and precipitation of proteins. Centrifuge at a high speed to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
- LC System: An Acquity H-Class UPLC system or equivalent.[9]
- Column: Acquity BEH C18 Column (2.1 × 50 mm, 1.7 μm particle size).[9]
- Mobile Phase:
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
- Gradient Elution: A linear gradient is employed at a flow rate of 0.5 mL/min.[9]
- Injection Volume: 2 μL of the prepared supernatant.[9]
- Mass Spectrometer: A Xevo TQ-S Micro Tandem Mass Spectrometer or a similar instrument.
 [9]
- Ionization Mode: Positive ion mode.[9]
- Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific transitions for Enzalutamide, N-Desmethyl Enzalutamide, and the deuterated internal standard.[9]



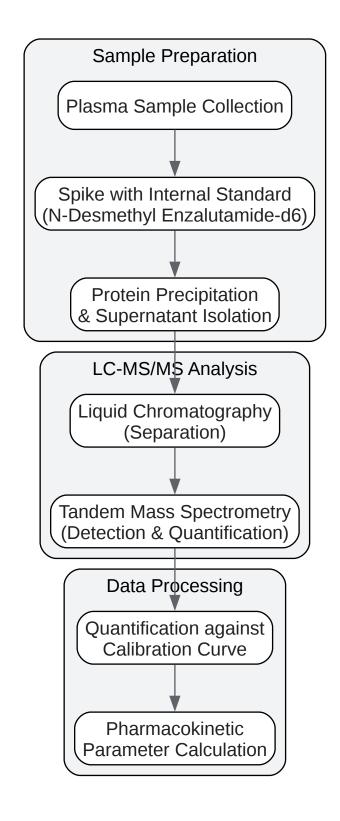
3. Quantification:

- A calibration curve is constructed using known concentrations of Enzalutamide and N-Desmethyl Enzalutamide.
- The concentrations of the analytes in the plasma samples are determined by comparing their peak area ratios to the internal standard against the calibration curve.

Experimental Workflow: Pharmacokinetic Study Sample Analysis

The use of **N-Desmethyl Enzalutamide-d6** as an internal standard is a cornerstone of pharmacokinetic studies involving Enzalutamide. The workflow ensures the reliable quantification of the drug and its metabolite in biological samples.





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Workflow for pharmacokinetic sample analysis.



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